CID 16188463

Description

CID 16188463 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. Such molecules often exhibit pharmacological activities, including enzyme inhibition or receptor modulation, and are studied for therapeutic applications in cancer, metabolic disorders, or inflammation .

Properties

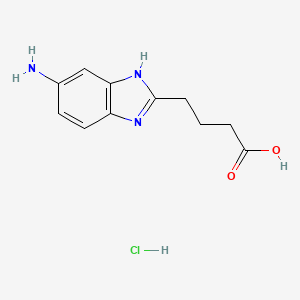

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWIMEARVIVJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Database Limitations

The search results primarily focus on:

-

Structural and biological activity data for other compounds (e.g., pyrazol-3-yl derivatives, benzotriazol-1-yl methanones) .

-

Regulatory lists from the EPA, including TRI 2015–2019 data and TSCA inventory updates .

-

General chemical information platforms like PubChem, which catalog millions of compounds but do not explicitly reference CID 16188463 .

Possible Explanations for Missing Data

-

Typographical Error : The CID may have been incorrectly cited or transcribed.

-

Novel Compound : If this compound is a newly synthesized or proprietary compound, it may not yet be indexed in public databases.

-

Non-Publication : The compound’s chemical reactions might not have been reported in peer-reviewed literature or regulatory documents.

Recommended Next Steps

To obtain detailed reaction data for this compound:

-

Verify the CID : Cross-check the identifier using PubChem’s search tools .

-

Consult Additional Databases :

-

SciFinder or Reaxys for comprehensive reaction databases.

-

Patent literature (e.g., Google Patents) for proprietary disclosures.

-

-

Leverage Structural Analysis : If the compound’s structure is known, predict reactivity based on functional groups using computational tools.

General Resources for Chemical Reaction Analysis

While this compound-specific data is unavailable, the following frameworks from the search results can guide reaction studies:

Comparison with Similar Compounds

To contextualize CID 16188463, we compare it with structurally and functionally related compounds, focusing on molecular features, biological activities, and research methodologies.

Structural Analogues

Table 1: Structural and Functional Comparison of this compound with Selected Analogues

Key Observations :

- Core Structure: Betulin-derived compounds (e.g., CID 72326, 64971) share a lupane triterpenoid skeleton, which is critical for their bioactivity. This compound is hypothesized to retain this core, with modifications in functional groups influencing target binding .

- Functional Groups : The presence of ester or carboxylic acid moieties (as in CID 64971 and 10153267) enhances solubility and bioavailability. This compound may feature similar polar groups to optimize interaction with enzymatic targets .

- 3D Overlay Studies : highlights the importance of spatial orientation in substrate-inhibitor interactions. For example, bile acids (e.g., taurocholic acid, CID 6675) and steroids (e.g., DHEAS, CID 12594) exhibit distinct binding modes due to backbone orientation. This compound’s activity may depend on analogous structural alignment .

Pharmacological and Mechanistic Insights

- Betulinic Acid (CID 64971): Demonstrates pro-apoptotic effects via mitochondrial pathways, with clinical trials for melanoma. Its carboxylic acid group enhances target affinity compared to betulin .

- Taurocholic Acid (CID 6675): A bile acid acting as a substrate for transporters; its sulfated group and side-chain length dictate membrane permeability.

- Ginkgolic Acid 17:1 (CID 5469634) : Inhibits SUMOylation enzymes. Structural comparison with this compound could reveal shared electrophilic moieties (e.g., alkyl chains) critical for enzyme inhibition .

Methodological Approaches

- LC-ESI-MS Analysis: As applied in for differentiating ginsenosides, this technique could elucidate this compound’s fragmentation patterns and confirm structural motifs .

- Collision-Induced Dissociation (CID) : discusses CID voltage effects on oligonucleotide analysis. Similar mass spectrometry workflows may characterize this compound’s stability and degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.